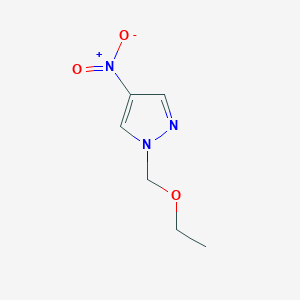

1-(ethoxymethyl)-4-nitro-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-(ethoxymethyl)-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-2-12-5-8-4-6(3-7-8)9(10)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEIRDJUCBOBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201284706 | |

| Record name | 1H-Pyrazole, 1-(ethoxymethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306739-07-0 | |

| Record name | 1H-Pyrazole, 1-(ethoxymethyl)-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(ethoxymethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201284706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethoxymethyl 4 Nitro 1h Pyrazole and Analogous Pyrazole Derivatives

Direct Synthesis Strategies for 1-(ethoxymethyl)-4-nitro-1H-pyrazole

Direct synthesis strategies involve the modification of a pre-existing pyrazole (B372694) scaffold. These methods are often efficient for accessing specific isomers. Two primary retrosynthetic disconnections for this compound suggest either the alkylation of 4-nitro-1H-pyrazole or the nitration of 1-(ethoxymethyl)-1H-pyrazole.

Alkylation at the N1-Position of 4-Nitro-1H-pyrazole

The introduction of an ethoxymethyl group onto the N1 position of the pyrazole ring is a key transformation. N-alkylation of pyrazoles is a well-established process, typically proceeding under basic conditions to deprotonate the pyrazole nitrogen, followed by reaction with an alkylating agent. mdpi.com For the synthesis of this compound, this would involve the reaction of 4-nitro-1H-pyrazole with an ethoxymethylating agent, such as chloromethyl ethyl ether.

The presence of the electron-withdrawing nitro group at the C4 position increases the acidity of the N-H proton, facilitating deprotonation. A variety of bases can be employed, ranging from alkali metal hydroxides and carbonates to stronger bases like sodium hydride, depending on the reactivity of the alkylating agent and the substrate. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being common.

A general procedure for such an alkylation is outlined below:

Deprotonation of 4-nitro-1H-pyrazole with a suitable base (e.g., NaH, K2CO3) in an anhydrous aprotic solvent.

Addition of the alkylating agent, chloromethyl ethyl ether.

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| 4-Nitro-1H-pyrazole | Chloromethyl ethyl ether | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetonitrile) | This compound |

| Pyrazole | Trichloroacetimidates | Brønsted acid catalyst (e.g., Camphorsulfonic acid) mdpi.comsemanticscholar.org | N-Alkyl pyrazoles |

Introduction of the Nitro Group at the C4-Position of 1-(ethoxymethyl)-1H-pyrazole

An alternative approach is the nitration of a 1-(ethoxymethyl)-1H-pyrazole precursor. The pyrazole ring is susceptible to electrophilic substitution, with the C4 position being the most reactive site. chim.it Various nitrating agents can be employed for this purpose. A common method involves the use of a mixture of nitric acid and sulfuric acid. However, for sensitive substrates, milder conditions are preferred.

For instance, the nitration of 1-methylpyrazole to yield 3-methyl-4-nitro-1H-pyrazole has been achieved using nitric acid in acetic anhydride. researchgate.net This suggests that a similar approach could be viable for the nitration of 1-(ethoxymethyl)-1H-pyrazole. The reaction would likely proceed by treating the pyrazole with a suitable nitrating agent, such as nitric acid in a co-solvent or another nitrating system like acetyl nitrate, generated in situ.

The general steps for this transformation are:

Dissolving 1-(ethoxymethyl)-1H-pyrazole in a suitable solvent (e.g., acetic anhydride).

Slow addition of the nitrating agent at a controlled temperature, often at or below room temperature.

Work-up of the reaction mixture to isolate the desired 4-nitro product.

| Reactant | Nitrating Agent | Conditions | Product |

|---|---|---|---|

| 1-(Ethoxymethyl)-1H-pyrazole | Nitric acid/Acetic anhydride | Controlled temperature | This compound |

| 3-Acetyl-1-methylpyrazole | Nitric acid/Acetic anhydride | Not specified researchgate.net | 4-Nitro-3-acetyl-1-methylpyrazole researchgate.net |

Multi-Step Conversions and Tandem Reactions

The synthesis of this compound can also be envisioned through multi-step sequences that may involve tandem or cascade reactions. These approaches can offer advantages in terms of efficiency and the ability to build molecular complexity in a single operation.

One plausible multi-step route could begin with the construction of the 4-nitropyrazole core, followed by the introduction of the ethoxymethyl group. For example, a tandem Knoevenagel condensation followed by a 1,3-dipolar cycloaddition and oxidative aromatization can be employed to synthesize polysubstituted pyrazoles. organic-chemistry.org While not a direct synthesis of the target compound, this illustrates the power of tandem reactions in pyrazole synthesis.

A hypothetical multi-step synthesis could involve:

Synthesis of a suitable 1,3-dicarbonyl precursor.

Cyclocondensation with a hydrazine (B178648) to form a pyrazole ring.

Nitration at the C4 position.

N-alkylation with an ethoxymethylating agent.

Alternatively, a tandem reaction could be designed where the pyrazole ring is formed and functionalized in a one-pot procedure. For instance, a three-component reaction between a hydrazine, a β-ketoester, and an aldehyde can lead to highly substituted pyrazoles. nih.gov

Foundational Approaches to Pyrazole Ring Construction

The construction of the pyrazole ring itself is a fundamental aspect of pyrazole chemistry. These methods provide access to a wide variety of pyrazole derivatives, which can then be further functionalized.

Cyclocondensation Reactions of Hydrazines with 1,3-Biselectrophilic Systems

The most common and enduring method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, often referred to as the Knorr pyrazole synthesis. nih.gov This reaction involves the nucleophilic attack of the hydrazine on the two carbonyl groups, followed by dehydration to form the aromatic pyrazole ring.

The versatility of this method lies in the wide range of commercially available hydrazines and 1,3-dicarbonyl compounds, allowing for the synthesis of a diverse library of pyrazoles. The regioselectivity of the reaction can be an issue when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used, potentially leading to a mixture of isomers.

| Hydrazine Component | 1,3-Biselectrophilic Component | Conditions | Product Type |

|---|---|---|---|

| Hydrazine hydrate | 1,3-Diketones | Acid or base catalysis, often in an alcohol solvent | Substituted pyrazoles |

| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO catalyst nih.gov | 1,3,5-Substituted pyrazoles nih.gov |

| Hydrazines | α,β-Unsaturated ketones | Typically involves a Michael addition followed by cyclization and dehydration nih.gov | Pyrazolines, which can be oxidized to pyrazoles nih.gov |

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are a powerful tool for the construction of five-membered heterocyclic rings, including pyrazoles. nih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the 1,3-dipole is typically a diazo compound or a nitrilimine, and the dipolarophile is an alkene or an alkyne.

The reaction of a diazo compound with an alkyne directly yields a pyrazole. If an alkene is used as the dipolarophile, a pyrazoline is formed, which can then be oxidized to the corresponding pyrazole. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile.

| 1,3-Dipole | Dipolarophile | Conditions | Product Type |

|---|---|---|---|

| Diazo compounds (e.g., diazomethane, ethyl diazoacetate) | Alkynes | Often proceeds without a catalyst, can be thermally or photochemically initiated. | Substituted pyrazoles |

| Nitrilimines (often generated in situ from hydrazonoyl halides) | Alkenes or alkynes | Base-mediated in situ generation of the nitrilimine. | Pyrazolines or pyrazoles |

| Sydnones | Alkynes | Thermal conditions, often with extrusion of carbon dioxide nih.gov | Substituted pyrazoles nih.gov |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. mdpi.comresearchgate.net These one-pot processes are highly valued for their ability to construct complex heterocyclic scaffolds, like pyrazoles, from simple and readily available starting materials. nih.govresearchgate.net

The classical Knorr synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, serves as a foundation for many pyrazole-focused MCRs. mdpi.com In an MCR approach, the 1,3-dicarbonyl compound can be generated in situ, immediately reacting with a hydrazine to form the pyrazole ring. mdpi.com More advanced MCRs can involve four or even five components. A common four-component reaction for synthesizing highly substituted pyranopyrazoles involves the combination of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.com These reactions are often facilitated by a catalyst to enhance reaction rates and yields.

The versatility of MCRs allows for the synthesis of a wide array of pyrazole derivatives by varying the individual components. For instance, using different aldehydes, β-ketoesters, or hydrazine derivatives can lead to a library of structurally diverse pyrazoles. researchgate.netmdpi.com

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted Pyrazoles | mdpi.com |

| Three-Component | Phenyl hydrazines, Aldehydes, Malononitrile | Sodium p-toluene sulfonate (NaPTS) in water | 5-Amino Pyrazoles | researchgate.net |

| Four-Component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | researchgate.net |

| Five-Component | Thiadiazole-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10 (solvent-free) | Substituted Pyrano[2,3-c]pyrazoles | mdpi.com |

Strategic Functionalization for Nitro and Ethoxymethyl Moiety Incorporation

A key strategy for synthesizing this compound involves the sequential introduction of the nitro and ethoxymethyl groups onto a pyrazole core. This requires precise control over regioselectivity to ensure the correct placement of each functional group.

The pyrazole ring is susceptible to electrophilic substitution, and nitration typically occurs at the C4 position, which is the most electron-rich carbon atom. The choice of nitrating agent and reaction conditions is crucial for achieving high regioselectivity and yield. actachemscand.org

A common and effective method for the C4-nitration of pyrazole is the use of a mixture of fuming nitric acid and fuming sulfuric acid. actachemscand.org Another established protocol involves treating the pyrazole substrate with concentrated nitric acid in acetic anhydride. This method was successfully used to nitrate 5-chloro-3-methyl-1-phenyl-1H-pyrazole specifically at the C4 position. google.com The deactivating nature of the pyrazole nitrogen atoms (when protonated in strong acid) directs the electrophilic attack away from the C3 and C5 positions, favoring the C4 position. The stability and modifiability of the pyrazole ring make such derivatizations relatively straightforward. actachemscand.org

The introduction of the ethoxymethyl group at the N1 position is typically achieved through N-alkylation of a 4-nitropyrazole precursor. This reaction involves the deprotonation of the pyrazole's N-H group with a base, followed by nucleophilic attack on an appropriate electrophile.

A standard procedure involves treating the pyrazole with a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) to generate the pyrazolide anion. slideshare.net This anion is then treated with an ethoxymethyl-containing electrophile, most commonly chloromethyl ethyl ether, to yield the N1-alkoxymethyl derivative. A similar procedure has been documented for the synthesis of 1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrazole. slideshare.net

While direct functionalization is more common, it is theoretically possible to generate the nitro and ethoxymethyl groups by transforming other substituents already present on the pyrazole ring.

Nitro Group: The conversion of a 4-aminopyrazole to a 4-nitropyrazole is a plausible synthetic route. This transformation would involve the oxidation of the amino group. While specific protocols for pyrazoles are not widely documented, analogous transformations in other aromatic systems often employ strong oxidizing agents. The reverse reaction, the reduction of a 4-nitropyrazole to a 4-aminopyrazole via hydrogenation, is a well-established process, suggesting the feasibility of the oxidative pathway. dergipark.org.trmdpi.com

Ethoxymethyl Group: The formation of an N-ethoxymethyl group from a pre-existing substituent is less common than direct N-alkylation. A hypothetical two-step pathway could involve the initial introduction of a hydroxymethyl group at the N1 position (N-hydroxymethylation), followed by an etherification reaction. The subsequent etherification could be achieved via a Williamson ether synthesis, where the N-hydroxymethyl pyrazole is deprotonated with a base and reacted with an ethyl halide (e.g., ethyl iodide) to form the desired ethoxymethyl ether linkage.

Contemporary and Green Chemistry Approaches in Pyrazole Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. In pyrazole synthesis, this has led to the widespread adoption of techniques like microwave-assisted synthesis, which aligns with the principles of green chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation as a heat source, this technique often leads to dramatic reductions in reaction times, increased product yields, and milder reaction conditions compared to conventional heating methods. dergipark.org.tr

The synthesis of pyrazole derivatives is particularly amenable to microwave assistance. For example, the cyclization of chalcone analogs with hydrazine hydrate to form pyrazoles can be completed efficiently under microwave irradiation. mdpi.com Multicomponent reactions to form fused pyrazole systems have also been shown to be significantly more efficient when conducted in a microwave reactor. This approach not only speeds up the synthesis but also often reduces the need for large quantities of solvents, contributing to the "green" aspect of the protocol.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Cyclocondensation of enones and semicarbazide hydrochloride | Moderate yields, lengthy process | 82-96% yield, 4 minutes (100 W, 70°C) | dergipark.org.tr |

| One-pot synthesis of substituted pyrazoles | N/A | High yields, 20 minutes (room temperature) | dergipark.org.tr |

| Synthesis of pyrazole derivatives from chalcones | Longer reaction times | Excellent yields, significantly shorter reaction times | mdpi.com |

Solvent-Free and Aqueous Media Syntheses

In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. tandfonline.com Syntheses conducted in aqueous media or under solvent-free conditions are central to this effort, offering benefits such as reduced environmental impact, cost savings, and often simplified work-up procedures. tandfonline.comthieme-connect.com

Solvent-Free Approaches:

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. These reactions can be facilitated by various means, including mechanical grinding or microwave irradiation, which can accelerate reaction rates and improve yields. jetir.orgnih.gov

One-pot, multicomponent reactions are particularly well-suited to solvent-free conditions. For instance, pyrano[2,3-c]pyrazole derivatives have been synthesized by grinding a mixture of an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate with a catalytic amount of an ionic liquid, N-methyl-2-pyrrolidone tosylate (NMPyTs). jetir.org This method provides excellent yields (80-95%) in very short reaction times (7-15 minutes). jetir.org Another approach involves the use of a solid-phase vinyl alcohol (SPVA) as a heterogeneous catalyst for the synthesis of amino pyrazole derivatives from aromatic aldehydes, malononitrile, and phenylhydrazine. rsc.org

Microwave irradiation is another powerful tool for promoting solvent-free pyrazole synthesis. The Corradi group demonstrated the synthesis of 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave and solvent-free conditions, achieving high yields in short reaction times. mdpi.com Similarly, structurally diverse pyrazolone derivatives have been generated in good to excellent yields (51-98%) through an efficient one-pot, microwave-assisted, solvent-free method. nih.gov

Aqueous Media Syntheses:

Water is an ideal solvent for green chemistry due to its abundance, non-toxicity, and non-flammability. thieme-connect.com The synthesis of pyrazole derivatives in aqueous media often employs catalysts to overcome the low solubility of organic reactants. thieme-connect.comrsc.org

For example, an efficient synthesis of pyrazoles has been achieved through the condensation of hydrazines with 1,3-diketones at room temperature in water, using the recyclable resinous catalyst Amberlyst-70. mdpi.com This protocol is noted for its simple workup and environmentally friendly characteristics. mdpi.com Similarly, nano-ZnO has been used as an eco-friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate in an aqueous medium, producing 1,3,5-substituted pyrazole derivatives in high yields. mdpi.comnih.gov

Multicomponent reactions are also highly effective in aqueous systems. The synthesis of pyrano[2,3-c]pyrazoles has been accomplished in water through a four-component reaction catalyzed by piperidine, yielding products in 85-93% yields within 20 minutes at room temperature. mdpi.com Another strategy uses the surfactant cetyltrimethylammonium bromide (CTAB) to facilitate the one-pot synthesis of tetrasubstituted pyrazoles in water. thieme-connect.com

| Pyrazole Type | Reactants | Catalyst/Conditions | Medium | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrano[2,3-c]pyrazoles | Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | NMPyTs / Grinding | Solvent-Free | 80-95 | jetir.org |

| 3,5-disubstituted-1H-pyrazoles | Tosylhydrazones, α,β-unsaturated carbonyl compounds | Microwave irradiation | Solvent-Free | High | mdpi.com |

| Amino pyrazole thioethers | β-ketonitriles, aryl hydrazines, sulfenylating agents | Iodine-mediated | Solvent-Free | Good | acs.org |

| Pyrazoles | Hydrazines, 1,3-diketones | Amberlyst-70 | Aqueous | Good | mdpi.com |

| 1,3,5-substituted pyrazoles | Phenylhydrazine, ethyl acetoacetate | Nano-ZnO | Aqueous | 95 | mdpi.comnih.gov |

| Pyrano[2,3-c]pyrazoles | Aromatic aldehydes, malononitrile, ethyl 3-oxo-3-phenylpropanoate, hydrazine hydrate | Graphene oxide / Ultrasound | Aqueous | 84-94 | mdpi.com |

Transition-Metal Catalysis in Pyrazole Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. While often employed for the functionalization of existing pyrazole rings (e.g., C-H activation), transition metals can also play a crucial role in the primary formation of the pyrazole core. dntb.gov.uabohrium.com These catalytic systems can facilitate novel reaction pathways, often under milder conditions than traditional methods.

Palladium (Pd) catalysts are frequently used for C-C bond formation in pyrazole synthesis. bohrium.com For example, Pd-catalyzed reactions have been developed for the aerobic oxyarylthiolation of alkynone O-methyloximes, leading to the assembly of sulfenylisoxazole derivatives, a related five-membered heterocycle. dntb.gov.ua Although direct Pd-catalyzed pyrazole ring formation from simple precursors is less common, the principles of palladium catalysis are foundational to many related heterocyclic syntheses.

Copper (Cu) catalysts are also prominent in pyrazole synthesis. A notable example is the Cu-catalyzed domino C-N coupling/hydroamination reaction between acetylenes and diamines, which provides a facile route to pyrazole derivatives in good yields (66-93%). nih.gov This process highlights the ability of copper to mediate multiple bond-forming events in a single operation.

Ruthenium (Ru) complexes have been investigated for their catalytic activity in pyrazole synthesis. southwales.ac.uk For instance, pincer-type ruthenium complexes have been shown to catalyze the transfer hydrogenation of acetophenone, demonstrating their utility in transformations that could be integrated into multistep pyrazole syntheses. nih.gov

More broadly, the use of transition metals like manganese (Mn) is emerging, with pyrazole-ligated Mn complexes showing high efficiency in transfer hydrogenation reactions. rsc.org The development of catalysts based on abundant 3d metals is a significant trend, driven by the high cost associated with noble metals. rsc.org The versatility of pyrazole-substituted pyridines as ligands in transition-metal catalysis further underscores the synergy between coordination chemistry and synthetic applications, enabling a wide range of cross-coupling and cycloaddition reactions. thieme-connect.com

| Catalyst Type | Reaction Type | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| Copper (I) Iodide | Domino C-N coupling / Hydroamination | Reaction of acetylenes and diamines to form the pyrazole ring. | Provides a facile, one-pot method for pyrazole synthesis. | nih.gov |

| Palladium | C-H Functionalization / Cross-Coupling | Primarily used for modifying a pre-formed pyrazole ring (arylation, alkenylation). | Enables the diversification of pyrazole structures. | dntb.gov.uabohrium.com |

| Ruthenium | Hydrogenation / Annulation | Catalyzes hydrogenation and regioselective annulation reactions. | Useful in multi-step syntheses involving pyrazole intermediates. | dntb.gov.uanih.gov |

| Silver | Sequential Nucleophilic Addition / Cyclization | Formation of trifluoromethylated pyrazoles from N'-benzylidene tolylsulfonohydrazides. | Allows for the synthesis of pyrazoles with specialized substituents like CF3. | mdpi.com |

Mechanistic Investigations and Computational Chemistry of 1 Ethoxymethyl 4 Nitro 1h Pyrazole

Elucidation of Reaction Mechanisms in the Synthesis of 1-(ethoxymethyl)-4-nitro-1H-pyrazole

The synthesis of this compound involves a series of intricate reaction steps, the mechanisms of which are crucial for understanding and optimizing the formation of the target molecule. Key mechanistic aspects include the pathways of nucleophilic attack, the regioselectivity of substitution on the pyrazole (B372694) ring, and potential intramolecular cyclization routes to form the heterocyclic core.

Nucleophilic Attack Pathways and Regioselectivity

The formation of this compound typically proceeds through the N-alkylation of a 4-nitropyrazole precursor. The pyrazole ring possesses two nitrogen atoms, and the regioselectivity of the alkylation is a critical factor. The reaction involves the nucleophilic attack of one of the pyrazole nitrogen atoms on an electrophilic ethoxymethylating agent, such as ethoxymethyl chloride.

The regioselectivity of this substitution is significantly influenced by both steric and electronic factors. The bulky nature of substituents on the pyrazole ring can hinder the approach of the electrophile to the adjacent nitrogen atom . In the case of 4-nitropyrazole, the positions C3 and C5 are unsubstituted, minimizing steric hindrance around both N1 and N2.

Electronically, the nitro group at the C4 position is a strong electron-withdrawing group. This has a profound effect on the electron density distribution within the pyrazole ring, influencing the nucleophilicity of the two nitrogen atoms. Computational studies on substituted pyrazoles using density functional theory (DFT) have shown that electron-donating or withdrawing substituents can significantly impact the regioselectivity of N-alkylation . The electron-withdrawing nature of the nitro group deactivates the entire ring towards electrophilic attack but can differentially affect the two nitrogen atoms. The precise outcome of the regioselectivity, favoring the N1 position to form this compound, is a result of the complex interplay between these electronic effects and the reaction conditions.

Intramolecular Cyclization Mechanisms

The synthesis of the pyrazole core itself often involves an intramolecular cyclization step. While various methods exist for pyrazole synthesis, a common route involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative nih.gov. In the context of this compound, a plausible synthetic precursor could be a molecule containing a hydrazine moiety and a suitably functionalized carbon chain that can undergo cyclization.

Intramolecular cyclization reactions are powerful tools for the construction of heterocyclic rings, including pyrazoles and fused pyrazole systems nih.govnih.gov. For instance, intramolecular nitrile oxide cycloaddition has been employed to synthesize fused pyrazole derivatives nih.gov. Another example involves the tandem intramolecular cyclization/methylation of functionalized pyrazolines to afford spiropyrazolines nih.gov.

In a hypothetical pathway to this compound, a precursor molecule could be designed to undergo an intramolecular nucleophilic attack, leading to the formation of the five-membered pyrazole ring. The specific mechanism would be highly dependent on the starting materials and the reaction conditions employed. For example, a metal-mediated oxidation-induced N-N coupling of a diazatitanacycle has been reported as a route to pyrazole synthesis, highlighting the diversity of cyclization strategies nih.govrsc.orgumn.edu.

Role of Catalysts and Reagents in Reaction Kinetics and Selectivity

The kinetics and selectivity of the reactions involved in the synthesis of this compound are critically dependent on the choice of catalysts and reagents. For the N-alkylation step, the selection of the base is crucial. A suitable base is required to deprotonate the pyrazole ring, generating the pyrazolate anion, which is a more potent nucleophile. The nature of the counter-ion can also influence the reaction rate and regioselectivity.

In broader pyrazole synthesis, various catalysts have been employed to enhance reaction efficiency and control selectivity. For example, nano-ZnO has been used as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles nih.gov. Metal catalysts, such as copper and ruthenium complexes, have also been utilized in different pyrazole-forming reactions organic-chemistry.org. While these specific examples may not directly apply to the synthesis of this compound, they underscore the importance of catalysis in pyrazole chemistry.

The choice of solvent can also play a significant role in the reaction kinetics. The solvent polarity can affect the solubility of the reactants and stabilize transition states, thereby influencing the reaction rate. In some cases, specific reagents can act as more than just reactants. For example, in certain pyrazole syntheses, DMSO has been shown to act as both a solvent and a source of a carbon atom organic-chemistry.org.

Quantum Chemical Studies and Theoretical Characterization

Computational chemistry provides invaluable insights into the molecular properties and reactivity of this compound. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for characterizing its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) Applications to Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules researchgate.netasrjetsjournal.orgufrj.br. For this compound, DFT calculations can be employed to optimize its ground-state geometry, providing accurate information on bond lengths, bond angles, and dihedral angles.

DFT studies are also instrumental in understanding the reactivity of the molecule. The calculated molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting the sites for electrophilic and nucleophilic attack researchgate.netderpharmachemica.com. For this compound, the MEP would likely show a high positive potential around the nitro group and the pyrazole ring protons, indicating susceptibility to nucleophilic attack, while the oxygen atoms of the nitro and ethoxymethyl groups would exhibit negative potential.

Furthermore, DFT calculations can be used to explore the reaction mechanisms involved in the synthesis of this compound. By calculating the energies of reactants, transition states, and products, the reaction pathways can be elucidated, and the activation energies can be determined, providing a deeper understanding of the reaction kinetics and regioselectivity .

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of a molecule unesp.br. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity researchgate.netajchem-a.com.

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group. This distribution of frontier orbitals suggests that the molecule can act as both an electron donor and an electron acceptor, participating in various chemical reactions.

The HOMO-LUMO gap can be calculated using DFT, and its value can provide insights into the molecule's electronic transitions and potential applications in materials science. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. The analysis of the frontier molecular orbitals, in conjunction with other DFT-derived parameters, provides a comprehensive theoretical characterization of this compound.

Data Tables

Table 1: Theoretical Reactivity Descriptors for Pyrazole Derivatives (Illustrative)

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazole | -6.5 | 1.2 | 7.7 |

| 4-Nitropyrazole | -7.8 | -1.5 | 6.3 |

| 1-Methyl-4-nitropyrazole | -7.6 | -1.4 | 6.2 |

Note: The values in this table are illustrative and based on general trends for substituted pyrazoles. Actual calculated values for this compound would require specific DFT calculations.

Table 2: Key Mechanistic Features in the Synthesis of this compound

| Mechanistic Aspect | Description | Key Influencing Factors |

| Nucleophilic Attack | Attack of the pyrazole nitrogen on the ethoxymethylating agent. | Basicity of the pyrazole, nature of the electrophile, solvent. |

| Regioselectivity | Preferential alkylation at the N1 position. | Steric hindrance, electronic effects of the nitro group. |

| Intramolecular Cyclization | Formation of the pyrazole ring from an acyclic precursor. | Structure of the precursor, catalysts, reaction conditions. |

Predictive Modeling of Substituent Effects on Reaction Pathways

Predictive modeling, utilizing computational chemistry methods like Density Functional Theory (DFT), is essential for understanding how substituents influence the reaction pathways of heterocyclic compounds such as this compound. eurjchem.comresearchgate.net The electronic properties of the substituents on the pyrazole ring dictate the molecule's reactivity, regioselectivity, and the stability of reaction intermediates. A combination of steric and electronic factors ultimately determines the product distribution in chemical reactions. researchgate.net

In the case of this compound, two key substituents govern its chemical behavior: the powerful electron-withdrawing nitro group (-NO₂) at the C4 position and the ethoxymethyl group (-CH₂OCH₂CH₃) at the N1 position.

C4-Nitro Group Effect : The nitro group is a strong resonance and inductively electron-withdrawing group. Its presence at the C4 position significantly lowers the electron density of the entire pyrazole ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, it increases the acidity of the C-H protons at the C3 and C5 positions, making them more susceptible to deprotonation by a strong base. Furthermore, the electron-poor nature of the ring makes it more vulnerable to nucleophilic attack, potentially leading to addition-elimination reactions under specific conditions. Computational studies on related nitropyrazoles confirm that the nitro group's position profoundly influences the molecule's electronic structure and stability. acs.orgacs.org

N1-Ethoxymethyl Group Effect : The ethoxymethyl group at the N1 position is primarily a sterically bulky group. While it has a weak electron-donating inductive effect, its main influence is steric hindrance. This group can direct incoming reagents away from the N1-C5 side of the molecule. Its flexibility also allows for different conformations, which can influence the accessibility of adjacent positions.

Predictive models can be used to generate hypotheses about how modifying these substituents would alter reaction outcomes. For instance, replacing the electron-withdrawing -NO₂ group with an electron-donating group (EDG) like an amino group (-NH₂) would drastically change the molecule's reactivity. The EDG would activate the ring towards electrophilic substitution and decrease the acidity of the ring protons. The regioselectivity of reactions like Knorr pyrazole synthesis is known to be highly dependent on the electronic character of the substituents on the starting materials. nih.govnih.gov

The following interactive table provides a predictive framework for the effects of hypothetical substituent modifications on the reaction pathways of the pyrazole core, based on established mechanistic principles. researchgate.netbeilstein-journals.org

| Position | Original Substituent | Hypothetical Modification | Predicted Effect on Reaction Pathway | Rationale |

|---|---|---|---|---|

| C4 | -NO₂ (Strong EWG) | -NH₂ (Strong EDG) | Increased rate of electrophilic substitution; decreased rate of nucleophilic attack. | The amino group increases the electron density of the pyrazole ring, activating it towards electrophiles. |

| C4 | -NO₂ (Strong EWG) | -Cl (Weak EWG) | Ring remains deactivated to electrophiles but less so than with -NO₂. May allow for certain metal-catalyzed cross-coupling reactions. | The chloro group is less deactivating than the nitro group, offering a different reactivity profile. |

| N1 | -CH₂OCH₂CH₃ | -CH₃ (Methyl) | Reduced steric hindrance around the N1-C5 bond, potentially allowing reactions that were previously blocked. | The smaller methyl group reduces steric bulk, increasing accessibility to the C5 position. |

| N1 | -CH₂OCH₂CH₃ | -Ph (Phenyl) | Introduces potential for π-π stacking interactions; modifies electronic properties through resonance. | The phenyl group adds significant steric bulk and electronic effects that can alter intermolecular interactions and reaction mechanisms. |

Reactivity and Derivatization Chemistry of 1 Ethoxymethyl 4 Nitro 1h Pyrazole

Functional Group Transformations and Interconversions

The reactivity of 1-(ethoxymethyl)-4-nitro-1H-pyrazole is largely dictated by the transformations of its nitro and ethoxymethyl groups. These reactions are fundamental for subsequent derivatization of the pyrazole (B372694) core.

The reduction of the nitro group at the C4 position of the pyrazole ring is a critical transformation, yielding the corresponding 4-amino-1-(ethoxymethyl)-1H-pyrazole. This amino derivative serves as a versatile intermediate for further functionalization. Various established methods for the reduction of aromatic nitro compounds can be employed, with catalytic hydrogenation being a common and efficient approach.

Catalytic transfer hydrogenation represents a widely used method for the reduction of nitroarenes. thieme-connect.com This technique often utilizes a hydrogen donor, such as ammonium formate, in the presence of a metal catalyst like palladium on carbon (Pd/C). thieme-connect.com The reaction proceeds under relatively mild conditions and is tolerant of a variety of functional groups. thieme-connect.com While specific studies on this compound are not extensively documented, the general applicability of this method to other nitropyrazoles suggests its utility. chim.it For instance, the catalytic reduction of other 4-nitropyrazoles has been successfully achieved to produce the corresponding 4-aminopyrazoles. chim.it

Alternative reducing agents for nitro groups include metals in acidic media, such as iron in acetic acid or zinc in hydrochloric acid, and other reagents like tin(II) chloride. The choice of reducing agent can be critical to avoid side reactions and ensure chemoselectivity, particularly when other reducible functional groups are present in the molecule.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temperature to 50°C | A widely used and generally efficient method. |

| Ammonium formate, Pd/C | Methanol, Reflux | A common catalytic transfer hydrogenation method. thieme-connect.com |

| Iron powder, Acetic Acid | Elevated temperatures | A classical and cost-effective reduction method. |

| Tin(II) chloride, HCl | Concentrated HCl, 0°C to Room Temperature | Effective for many aromatic nitro compounds. |

| Sodium borohydride, Copper(I) chloride | THF/Ethanol | Used for the reduction of nitrosopyrazoles to aminopyrazoles. thieme-connect.com |

The ethoxymethyl (EOM) group serves as a protecting group for the pyrazole nitrogen. Its removal is often a necessary step to enable N-functionalization or to obtain the N-unsubstituted pyrazole. The cleavage of such acetal-type protecting groups is typically achieved under acidic conditions.

The modification of the ethoxymethyl group itself is less common. However, it is conceivable that the ether linkage could be susceptible to cleavage under harsh Lewis acid conditions, potentially leading to the formation of an N-chloromethyl pyrazole if a chloride-based Lewis acid is used, though this is a less explored area of its reactivity.

Direct C-H Functionalization of the Pyrazole Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of new substituents onto the pyrazole ring without the need for pre-functionalization.

Transition-metal-catalyzed C-H activation is a prominent strategy for the direct functionalization of pyrazoles. bohrium.comdntb.gov.uanih.gov The regioselectivity of these reactions is a key challenge. bohrium.com In the case of 4-nitropyrazoles, the nitro group can act as a directing group, influencing the position of C-H activation. Research has shown that a divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles can be achieved through guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles. acs.org This suggests that for this compound, C-H activation and subsequent coupling reactions would likely occur at the C5 position of the pyrazole ring. Palladium catalysts are commonly employed for such transformations. acs.org

| Reaction Type | Catalyst/Reagents | Expected Position of Functionalization |

|---|---|---|

| Arylation | Pd(OAc)₂, Aryl halide | C5 |

| Alkenylation (Heck-type) | Pd(OAc)₂, Alkene, Oxidant | C5 |

| Alkynylation | Pd(OAc)₂, Terminal alkyne | C5 |

Regioselective metalation followed by trapping with an electrophile is another powerful method for the functionalization of the pyrazole ring. The directing effects of the substituents on the ring play a crucial role in determining the site of metalation. For N-substituted pyrazoles, deprotonation often occurs at the C5 position due to the inductive effect of the adjacent nitrogen atom. The presence of the electron-withdrawing nitro group at the C4 position would further acidify the C5-H proton, making it the most likely site for deprotonation by a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new functional groups at the C5 position.

Sequential functionalization of pyrazole 1-oxides via regioselective metalation has been demonstrated, showcasing the potential for multiple C-H functionalizations on the pyrazole ring. nih.gov While not directly applicable to this compound, this highlights the principle of using directing groups to control the site of metalation.

Scaffold Derivatization and Expansion via Substitution Reactions

Following the initial transformations of the functional groups, the resulting derivatives of this compound can undergo further reactions to build more complex molecular scaffolds. A key intermediate, 4-amino-1-(ethoxymethyl)-1H-pyrazole, is particularly useful in this regard. The amino group can participate in a variety of reactions, including diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the C4 position.

Furthermore, the amino group can react with various electrophiles. For example, condensation with aldehydes or ketones would yield the corresponding imines, which can be further modified. researchgate.net Acylation with acid chlorides or anhydrides would produce amides. These transformations open up avenues for the synthesis of a wide array of pyrazole derivatives with potential applications in medicinal chemistry and materials science. nih.gov The pyrazole scaffold is recognized as a privileged structure in drug discovery, and the ability to derivatize it in a controlled manner is of significant importance. nih.govnih.gov

Nucleophilic Substitution Reactions

The chemistry of this compound is dominated by its susceptibility to nucleophilic attack, a direct consequence of the potent electron-withdrawing nitro group. This group significantly lowers the electron density of the pyrazole ring, facilitating the addition of nucleophiles. While direct substitution of the nitro group itself is challenging, it plays a crucial role in activating other positions on the ring.

One of the primary modes of nucleophilic substitution is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of a variety of substituents at the C5 position, which is activated by the adjacent C4-nitro group. In this process, a nucleophile carrying a leaving group attacks the C5 position, followed by a base-induced elimination to restore aromaticity.

Furthermore, should a suitable leaving group be present at the C3 or C5 positions, nucleophilic aromatic substitution (SNAr) would be highly favored. The C4-nitro group provides the necessary electronic activation for the displacement of halides or other good leaving groups by a wide range of nucleophiles. Studies on related dinitropyrazoles have shown that a nitro group can be selectively displaced by nucleophiles, highlighting the feasibility of such transformations on the pyrazole core.

Table 1: Representative Nucleophilic Substitution Reactions on Activated Pyrazoles

| Reaction Type | Position of Attack | Activating Group | Typical Nucleophiles | Product Type |

| Vicarious Nucleophilic Substitution (VNS) | C5 | C4-NO₂ | Carbanions (e.g., from α-haloketones) | 5-Substituted-4-nitropyrazoles |

| Nucleophilic Aromatic Substitution (SNAr) | C3 or C5 | C4-NO₂ | Amines, alkoxides, thiolates | 3- or 5-Functionalized-4-nitropyrazoles |

Electrophilic Substitution at the Pyrazole Core

Electrophilic substitution reactions are characteristic of many aromatic systems. For the parent pyrazole ring, these reactions, such as nitration, halogenation, and sulfonation, preferentially occur at the C4 position scribd.com. However, in the case of this compound, this position is already occupied.

The presence of the nitro group at C4 profoundly deactivates the entire pyrazole ring towards electrophilic attack wikipedia.orgbyjus.commasterorganicchemistry.commasterorganicchemistry.com. The nitro group is one of the strongest deactivating groups, withdrawing electron density through both inductive and resonance effects. This reduction in electron density makes the pyrazole ring a much poorer nucleophile, significantly increasing the activation energy required for the rate-determining step of electrophilic aromatic substitution. Consequently, further substitution reactions like nitration, halogenation, or Friedel-Crafts reactions on the pyrazole core of this compound are generally not feasible under standard conditions. Any attempt to force such a reaction would likely require harsh conditions that could lead to degradation of the starting material.

Table 2: Feasibility of Electrophilic Substitution on this compound

| Reaction Type | Reagents | Expected Outcome | Rationale |

| Nitration | HNO₃/H₂SO₄ | No reaction | Strong deactivation by the C4-NO₂ group |

| Bromination | Br₂/FeBr₃ | No reaction | Strong deactivation by the C4-NO₂ group |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | No reaction | Strong deactivation by the C4-NO₂ group |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction | Strong deactivation by the C4-NO₂ group |

Cross-Coupling Reactions for Further Functionalization

Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic compounds through cross-coupling reactions. For this compound, two main strategies are of particular importance: direct C-H functionalization and the coupling of a derivative where the nitro group is replaced.

Transition-metal-catalyzed C-H functionalization has emerged as a highly efficient method for forming new carbon-carbon and carbon-heteroatom bonds nih.govrsc.org. The electronic properties of 4-nitropyrazoles make them suitable candidates for regioselective C-H activation. Specifically, palladium- or copper-catalyzed direct arylation reactions can be employed to introduce aryl or heteroaryl groups at the C5 position of the pyrazole ring. This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate.

Another innovative and powerful strategy is the use of the nitro group itself as a leaving group in cross-coupling reactions. The Suzuki-Miyaura coupling, traditionally used with organic halides and triflates, has been extended to include nitroarenes as electrophilic partners organic-chemistry.org. This denitrative cross-coupling allows for the direct replacement of the nitro group at the C4 position with a wide variety of aryl and heteroaryl moieties, providing a direct route to 4-aryl-1-(ethoxymethyl)-1H-pyrazoles.

Table 3: Key Cross-Coupling Strategies for this compound

| Reaction Type | Position | Catalyst System | Coupling Partner | Product |

| Direct C-H Arylation | C5 | Pd or Cu catalyst | Arylboronic acid or Aryl halide | 5-Aryl-1-(ethoxymethyl)-4-nitro-1H-pyrazole |

| Suzuki-Miyaura (Denitrative) | C4 | Pd catalyst/ligand | Arylboronic acid | 4-Aryl-1-(ethoxymethyl)-1H-pyrazole |

Annulation and Formation of Fused Pyrazole Systems

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry, and this compound serves as a valuable precursor for such endeavors. The key transformation enabling annulation is the reduction of the C4-nitro group to a 4-amino group. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., SnCl₂/HCl, Fe/HCl). The resulting 4-amino-1-(ethoxymethyl)-1H-pyrazole is a versatile building block with a nucleophilic amino group ortho to the C5 position, making it ideal for cyclization reactions.

This 4-aminopyrazole can be reacted with a range of 1,3-dielectrophilic reagents to construct fused six-membered rings. For instance, reaction with β-diketones or α,β-unsaturated ketones can lead to the formation of pyrazolo[3,4-b]pyridines mdpi.comnih.govresearchgate.netthieme-connect.com. Similarly, condensation with various reagents such as formamide or ortho-amino esters can yield pyrazolo[3,4-d]pyrimidines, which are important scaffolds in drug discovery researchgate.netnih.govmdpi.comekb.egrsc.org.

Table 4: Annulation Reactions from 4-Amino-1-(ethoxymethyl)-1H-pyrazole

| Fused System | Reagent Type | General Structure of Product |

| Pyrazolo[3,4-b]pyridine | β-Diketone (R¹COCH₂COR²) | Fused pyridine ring |

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated Ketone | Fused dihydropyridine ring (can be oxidized) |

| Pyrazolo[3,4-d]pyrimidine | Formamide or N,N-dimethylformamide | Fused pyrimidine ring |

| Pyrazolo[3,4-d]pyrimidin-4-one | Ortho-amino ester cyclization | Fused pyrimidinone ring |

Advanced Research Applications of 1 Ethoxymethyl 4 Nitro 1h Pyrazole in Chemical Synthesis

Utility as a Synthon in Complex Organic Molecule Synthesis

The strategic placement of the nitro group at the C4 position and the ethoxymethyl group at the N1 position of the pyrazole (B372694) ring makes 1-(ethoxymethyl)-4-nitro-1H-pyrazole a highly useful synthon, or synthetic building block, in the assembly of complex organic molecules. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring, facilitating a range of chemical transformations.

The ethoxymethyl group serves as a protecting group for the pyrazole nitrogen, which can be crucial in multi-step syntheses. This group is generally stable under various reaction conditions but can be removed when necessary to allow for further functionalization at the nitrogen atom. This controlled reactivity is a key advantage in the design of intricate synthetic pathways.

The pyrazole core itself is a privileged scaffold in medicinal chemistry, and the presence of the nitro group offers a handle for further functionalization. For instance, the nitro group can be reduced to an amino group, which can then be diazotized or participate in various coupling reactions to introduce additional complexity. The C5 position of the pyrazole ring is also activated by the C4-nitro group, making it susceptible to nucleophilic attack, thus allowing for the introduction of a wide array of substituents.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the known reactivity of similarly substituted pyrazoles suggests its potential in such endeavors. The combination of a protected nitrogen, an activatable ring system, and a versatile nitro group makes it a promising intermediate for the synthesis of novel pharmaceuticals and other biologically active compounds.

Precursors for the Synthesis of Diverse Heterocyclic Frameworks

The structure of this compound is primed for elaboration into a variety of other heterocyclic systems, particularly fused pyrazole derivatives. The reactive sites on the pyrazole ring, modulated by the nitro and ethoxymethyl groups, can participate in cyclization reactions to form bicyclic and polycyclic frameworks.

One of the most common applications of functionalized pyrazoles is in the synthesis of pyrazolopyrimidines and pyrazolotriazines . These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities. The general strategy involves the transformation of the nitro group into an amino group, followed by condensation and cyclization with appropriate bifunctional reagents.

For example, reduction of the nitro group in this compound would yield 1-(ethoxymethyl)-1H-pyrazol-4-amine. This amine can then react with various 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine ring, leading to the formation of pyrazolo[3,4-d]pyrimidines. Similarly, reaction with reagents containing a dinitrogen unit can lead to the formation of pyrazolo[3,4-d] wisdomlib.orgacs.orgmdpi.comtriazines.

The following table illustrates potential synthetic routes to fused heterocyclic systems starting from this compound:

| Starting Material | Reagent(s) | Fused Heterocyclic Product |

| This compound | 1. Reduction (e.g., H₂, Pd/C)2. 1,3-Diketone | Pyrazolo[3,4-d]pyrimidine |

| This compound | 1. Reduction2. Dicarbonyl derivative | Pyrazolo[3,4-b]pyridine |

| This compound | 1. Reduction2. Nitrous acid, then azide | Pyrazolo[3,4-d]triazine |

These examples highlight the potential of this compound as a versatile precursor for generating a library of diverse heterocyclic compounds for screening in drug discovery and materials science.

Investigations in the Synthesis of Energetic Compounds Containing Nitrated Pyrazole Moieties

Nitrated heterocyclic compounds are a cornerstone in the field of energetic materials due to their high heats of formation, high nitrogen content, and thermal stability. nih.gov The pyrazole ring, when substituted with multiple nitro groups, can serve as the core for powerful and insensitive explosives and propellants. nih.gov

While this compound itself is not a primary energetic material, it serves as a crucial intermediate in the synthesis of more highly nitrated pyrazole derivatives. The existing nitro group at the C4 position deactivates the ring towards further electrophilic nitration to some extent, but under forcing conditions, additional nitro groups can be introduced at other positions, typically C3 and C5.

Furthermore, the ethoxymethyl group can be cleaved to reveal the N-H pyrazole, which can then be N-nitrated or used as a linking point to connect multiple pyrazole rings, leading to the formation of high-nitrogen energetic polymers or coordination compounds. bit.edu.cn The synthesis of energetic compounds often involves a delicate balance between achieving high energy density and maintaining acceptable sensitivity and stability. The step-wise introduction of nitro groups, facilitated by precursors like this compound, allows for a more controlled approach to designing next-generation energetic materials.

Research in this area focuses on synthesizing compounds with a high nitrogen and oxygen content, which contributes to a more favorable oxygen balance and higher detonation performance. The properties of several nitrated pyrazole-based energetic compounds are summarized in the table below, illustrating the energetic potential of this class of molecules.

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 |

| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 |

| 3,4-Dinitropyrazole (DNP) | 1.79 | 8.30 | 29.50 |

| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 1.82 | 8.80 | 35.00 |

Data for illustrative purposes based on known nitropyrazole energetic materials. nih.gov

The synthesis of N-substituted dinitropyrazoles has been shown to produce energetic materials that are liquids at room temperature, which can be useful as energetic plasticizers. researchgate.netnih.gov The derivatization of dinitropyrazoles with groups like allyl and acryl has resulted in compounds with lower impact sensitivity compared to nitroglycerin and enhanced thermal stability. nih.gov This suggests that functionalization of the N1 position of a nitropyrazole, as seen in this compound, is a viable strategy for tuning the physical and energetic properties of the final compound.

Strategic Incorporation into Novel Materials and Polymer Architectures

The functional groups present in this compound make it an attractive candidate for incorporation into novel materials and polymer architectures. The pyrazole moiety itself can act as a ligand for metal coordination, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. bit.edu.cn The nitro group can be used to tune the electronic properties of these materials or can be converted to other functional groups to facilitate polymerization.

For instance, the reduction of the nitro group to an amine would provide a site for condensation polymerization with dicarboxylic acids or diacyl chlorides to form polyamides. Alternatively, the ethoxymethyl group could potentially be modified to include a polymerizable unit, such as a vinyl or an acrylate group, allowing for its incorporation into polymers via addition polymerization.

The development of pyrazole-based microporous organic polymers has demonstrated their utility in applications such as CO2 capture. acs.org The synthesis of pyrazole-containing porous organic polymers through multicomponent tandem polymerization has also been reported, with applications in iodine capture and catalysis. researchgate.net These examples showcase the potential of incorporating pyrazole units into polymer backbones to create functional materials. While specific research on the use of this compound in this context is limited, its structure provides clear handles for such synthetic strategies.

The incorporation of pyrazole derivatives into polymer structures can impart desirable properties such as thermal stability, specific binding capabilities, and tailored electronic or optical properties. The versatility of pyrazole chemistry suggests that this compound could be a valuable monomer or precursor for the development of advanced functional polymers.

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 1-(ethoxymethyl)-4-nitro-1H-pyrazole?

- Answer : The compound is typically synthesized via cyclocondensation, nitration, or cross-coupling strategies.

-

Cyclocondensation : Ethyl acetoacetate derivatives can react with hydrazines to form pyrazole cores, followed by ethoxymethylation and nitration. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine yields pyrazolecarboxylates, which can be hydrolyzed to carboxylic acids and further functionalized .

-

Nitration : Direct nitration of pre-formed pyrazole derivatives (e.g., 1-(ethoxymethyl)-1H-pyrazole) using acetyl nitrate (HNO₃ in acetic anhydride) introduces the nitro group at the 4-position. Reaction conditions (e.g., temperature < 40°C, H₂SO₄ solvent) are critical to avoid over-nitration .

-

Cross-Coupling : Palladium-catalyzed C–H arylation of nitro-substituted pyrazoles with aryl halides (e.g., 5-bromopyrimidine) achieves functionalization. For instance, PdCl₂(PPh₃)₂/CuI in DMF at 100°C yields coupled products with 78% efficiency .

Table 1: Key Synthetic Routes

Method Reagents/Conditions Yield Reference Cyclocondensation Ethyl acetoacetate, hydrazine, DMF-DMA ~60% Nitration Acetyl nitrate, H₂SO₄, <40°C ~70% Pd-Catalyzed Coupling PdCl₂(PPh₃)₂, CuI, DMF, 100°C 78%

Q. How is the structure of this compound characterized?

- Answer : Multi-modal spectroscopic and crystallographic techniques are used:

- NMR : ¹H/¹³C NMR confirms the ethoxymethyl (–CH₂OCH₂CH₃) and nitro (–NO₂) substituents. For example, the ethoxymethyl group shows a triplet at δ 3.5–3.7 ppm (CH₂O) and a quartet for the ethyl group .

- IR : Stretching frequencies at ~1520 cm⁻¹ (N–O asymmetric) and ~1350 cm⁻¹ (N–O symmetric) confirm the nitro group .

- X-Ray Crystallography : Resolves regiochemistry (e.g., nitro at C4 vs. C5) and bond angles. Related pyrazole derivatives exhibit planar rings with bond lengths typical of aromatic systems .

Advanced Research Questions

Q. What challenges exist in modifying the nitro group of this compound?

- Answer : The nitro group’s electronic effects and steric hindrance influence reactivity:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ selectively reduces –NO₂ to –NH₂. However, over-reduction to –NHOH or ring hydrogenation may occur without controlled conditions (e.g., low H₂ pressure) .

- Substitution : SNAr reactions require electron-deficient pyrazole rings. For example, substitution with thiols or amines under basic conditions (K₂CO₃/DMF) yields 4-amino or 4-thio derivatives .

- Contradictions : While nitro groups are typically meta-directing, steric effects from the ethoxymethyl group may alter regioselectivity in electrophilic substitutions .

Q. What strategies enable regioselective functionalization of the pyrazole ring?

- Answer : Click chemistry and transition-metal catalysis are effective:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-ethynyl-4-methoxybenzene introduces triazole hybrids at C3/C5. Yields reach 61% with CuSO₄/Na ascorbate in THF/H₂O at 50°C .

-

C–H Activation : Pd-catalyzed direct arylation at C5 (e.g., with 4-methylbenzyl groups) avoids pre-functionalization. K₂CO₃ and PivOH enhance catalytic efficiency .

Table 2: Functionalization Strategies

Strategy Reagents/Conditions Yield Reference Click Chemistry CuSO₄, Na ascorbate, THF/H₂O, 50°C 61% Pd-Catalyzed C–H Arylation PdCl₂(PPh₃)₂, K₂CO₃, DMF, 100°C 78%

Q. How can computational methods predict the reactivity or bioactivity of derivatives?

- Answer : Density functional theory (DFT) and molecular docking are pivotal:

- DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, nitro groups lower LUMO energy, enhancing electrophilicity at C4 .

- Docking : Pyrazole-carbothioamide derivatives show affinity for kinase targets (e.g., EGFR) in silico, guiding synthesis of bioactive analogs .

Contradictions and Limitations

- Nitro Group Stability : While nitro derivatives are stable under acidic conditions, prolonged exposure to light or heat may degrade the compound, necessitating storage in amber vials at –20°C .

- Regioselectivity : Computational predictions (DFT) and experimental data occasionally conflict due to solvent effects or unaccounted steric factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。